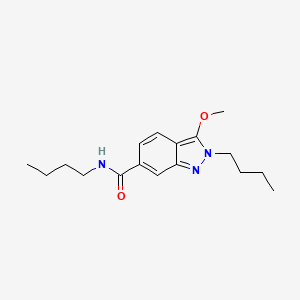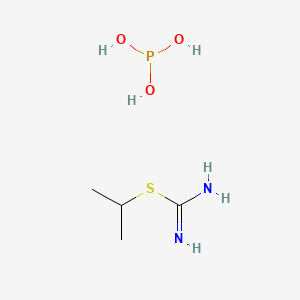![molecular formula C11H18N2OS B12631295 N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-33-6](/img/structure/B12631295.png)
N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-{(Propan-2-yl)[(thiophène-2-yl)méthyl]amino}propan-2-ylidène)hydroxylamine est un composé organique qui présente un cycle thiophène, un groupe propan-2-yl et un fragment hydroxylamine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(1-{(Propan-2-yl)[(thiophène-2-yl)méthyl]amino}propan-2-ylidène)hydroxylamine implique généralement plusieurs étapes. Une méthode courante commence par la réaction du thiophène-2-carboxaldéhyde avec l'isopropylamine pour former un intermédiaire imine. Cet intermédiaire est ensuite réduit à l'aide d'un agent réducteur approprié tel que le borohydrure de sodium pour donner l'amine correspondante. L'étape finale implique la réaction de l'amine avec l'hydroxylamine en milieu acide pour former le composé souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
N-(1-{(Propan-2-yl)[(thiophène-2-yl)méthyl]amino}propan-2-ylidène)hydroxylamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe hydroxylamine peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et autres agents réducteurs en milieu anhydre.
Substitution : Nucléophiles tels que les halogénures, les amines et les thiols dans des conditions appropriées.
Principaux produits formés
Oxydation : Dérivés oxydés du cycle thiophène et du fragment hydroxylamine.
Réduction : Formes réduites du composé avec des groupes fonctionnels modifiés.
Substitution : Dérivés substitués avec différents nucléophiles remplaçant le groupe hydroxylamine.
Applications De Recherche Scientifique
N-(1-{(Propan-2-yl)[(thiophène-2-yl)méthyl]amino}propan-2-ylidène)hydroxylamine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés possédant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de N-(1-{(Propan-2-yl)[(thiophène-2-yl)méthyl]amino}propan-2-ylidène)hydroxylamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, récepteurs ou voies de signalisation, en fonction de sa structure et de ses groupes fonctionnels. Le cycle thiophène et le fragment hydroxylamine jouent un rôle crucial dans son affinité de liaison et sa spécificité envers ces cibles.
Mécanisme D'action
The mechanism of action of N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The thiophene ring and hydroxylamine moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiopropamine : Un médicament stimulant avec une structure de cycle thiophène similaire mais des groupes fonctionnels différents.
Méthiopropamine : Un composé organique structurellement apparenté à la méthamphétamine, présentant un groupe thiophène avec un substituant amine alkyle.
Unicité
N-(1-{(Propan-2-yl)[(thiophène-2-yl)méthyl]amino}propan-2-ylidène)hydroxylamine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
918898-33-6 |
|---|---|
Formule moléculaire |
C11H18N2OS |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
N-[1-[propan-2-yl(thiophen-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H18N2OS/c1-9(2)13(7-10(3)12-14)8-11-5-4-6-15-11/h4-6,9,14H,7-8H2,1-3H3 |
Clé InChI |
YXQZVUHLDDAHRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC=CS1)CC(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


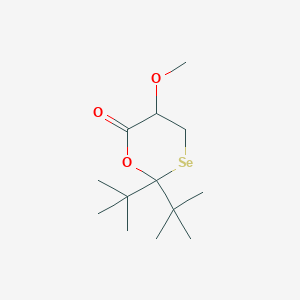
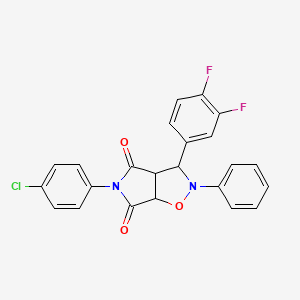
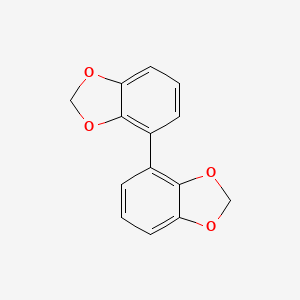

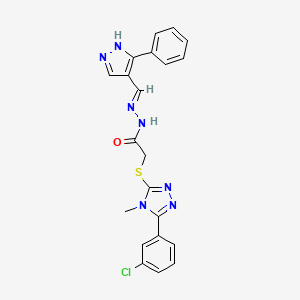
![8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine](/img/structure/B12631236.png)
![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
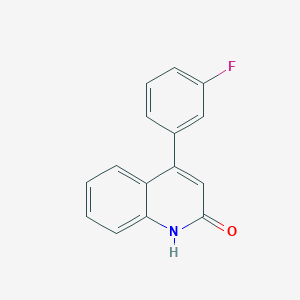
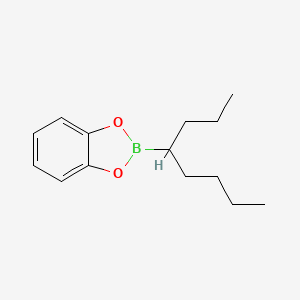
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
